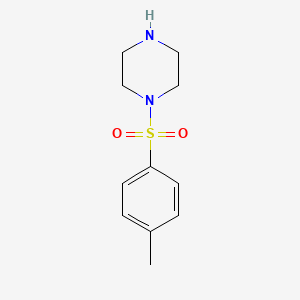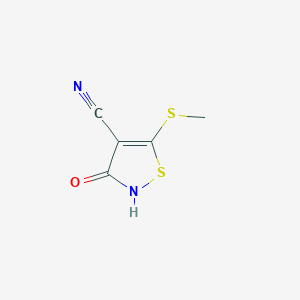![molecular formula C10H10N2O3S2 B1300243 (4-ヒドロキシ-5,6-ジメチル-チエノ[2,3-d]ピリミジン-2-イルスルファニル)-酢酸 CAS No. 54968-60-4](/img/structure/B1300243.png)
(4-ヒドロキシ-5,6-ジメチル-チエノ[2,3-d]ピリミジン-2-イルスルファニル)-酢酸
説明
“(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are key structural fragments of antiviral agents . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of thienopyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by numerous factors. These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .科学的研究の応用
医薬品化学
チオフェンとその置換誘導体(本化合物も含まれる)は、医薬品化学において多様な用途を持つ非常に重要なヘテロ環化合物群である 。 これらは、幅広い治療特性を有することが報告されている .
抗炎症作用
これらの化合物は、抗炎症作用を有することが知られている 。これは、炎症を特徴とする疾患の治療に役立つ可能性があることを示唆している。
抗菌作用
チオフェン誘導体は、抗菌作用を示すことが示されている 。 これは、新しい抗菌薬の開発に用いることができることを示唆している .
抗がん作用
チオフェン誘導体は、抗がん作用を示すことが発見されている 。 これは、がん治療における潜在的な用途を示唆している .
材料科学
材料科学分野では、チオフェン誘導体は腐食防止剤として使用されている 。 また、有機半導体の進歩においても重要な役割を果たしている .
発光ダイオード (LED)
チオフェンを介した分子は、有機発光ダイオード (OLED) の製造において重要な役割を果たしている 。これは、電子産業における潜在的な用途を示唆している。
抗真菌作用
チオフェン誘導体は、抗真菌作用を示すことが発見されている 。 これは、真菌感染症の治療における潜在的な用途を示唆している .
抗ウイルス作用
一部のチオフェン誘導体は、特定のウイルスタンパク質の阻害剤として潜在的な可能性を示しており、抗ウイルス療法における潜在的な用途を示唆している .
作用機序
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They have shown a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their structural versatility . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its structural similarity to other thiophene derivatives. For instance, it’s known that 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structurally similar compound, is synthesized in fruits through a series of enzymatic steps . Additionally, HDMF is also a product of the Maillard reaction, a complex series of chemical reactions between an amino acid and a reducing sugar .
Pharmacokinetics
It’s known that the compound’s structural analog, hdmf, is metabolized to a flavorless glucoside during fruit ripening . This suggests that similar metabolic transformations might occur with this compound.
Result of Action
It’s known that hdmf, a structurally similar compound, has shown potential as an anti-infective agent in human microbial infections, as it can arrest the cell cycle at the s and g2/m phase in candida albicans .
将来の方向性
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . Given their wide range of biological activity and their structural similarity to purines, they are likely to continue to be a focus of research in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring their mechanism of action in more detail, and investigating their potential applications in the treatment of various diseases .
生化学分析
Biochemical Properties
(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound has been shown to inhibit certain kinases, thereby modulating signal transduction processes. Additionally, it binds to specific proteins involved in oxidative stress responses, enhancing the cellular antioxidant capacity .
Cellular Effects
The effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. The compound also interacts with transcription factors, leading to changes in gene expression. These interactions result in the activation or repression of target genes, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and persistent inhibition of specific kinases .
Dosage Effects in Animal Models
The effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve cellular function without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, the compound affects metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization to specific subcellular sites is essential for its role in modulating cellular processes .
特性
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-4-5(2)17-9-7(4)8(15)11-10(12-9)16-3-6(13)14/h3H2,1-2H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWACCRXYJGLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352570 | |
| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54968-60-4 | |
| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1300180.png)

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)

